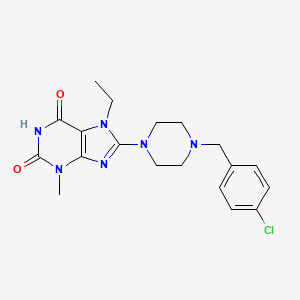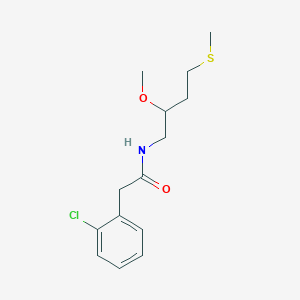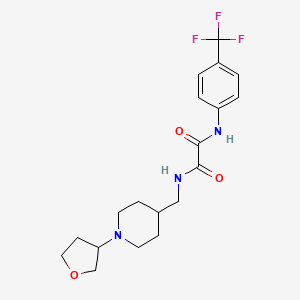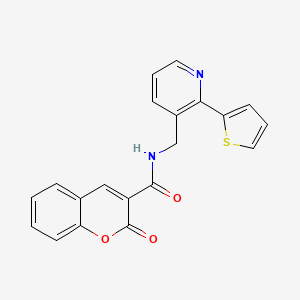![molecular formula C12H19F3N2O4 B2797580 (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241140-14-5](/img/structure/B2797580.png)
(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often used in the synthesis of pyrrole-imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .
Synthesis Analysis
The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole carboxamides can undergo a variety of chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The work by Hugener and Heimgartner (1995) discusses the boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and related compounds. This study highlights the synthetic versatility of related compounds in organic synthesis, suggesting potential pathways for synthesizing complex molecules including pyrrole derivatives (Hugener & Heimgartner, 1995).
In another study, Kumar and Mashelker (2007) reported the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating the importance of heterocyclic chemistry in developing compounds with potential pharmacological activities (Kumar & Mashelker, 2007).
Potential Applications in Material Science
- The facile synthesis and X-ray crystal structure of 2,3,7,8-tetramethyl-2,2′-dipyrrin trifluoroacetate reported by Datta and Lightner (2008) illustrate the application of similar compounds in material science, particularly in the development of molecular structures with potential applications in optoelectronics and photophysics (Datta & Lightner, 2008).
Applications in Heterocyclic Chemistry
- Ergun et al. (2014) described the synthesis of thio- and furan-fused heterocycles, demonstrating the role of similar compounds in the development of novel heterocyclic structures with potential applications in pharmaceuticals and organic materials (Ergun et al., 2014).
Mecanismo De Acción
Target of Action
The compound belongs to the class of pyrrole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of EN300-321030 are not documented. The effects would depend on the compound’s specific targets and mode of action. Pyrrole derivatives can have a variety of effects, including modulating enzyme activity, altering cell signaling, or affecting gene expression .
Direcciones Futuras
Propiedades
IUPAC Name |
(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPWKYHAHPHBN-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)
![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)


![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)



![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)